molecular formula C11H7F3N2O2 B2778694 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid CAS No. 1285240-06-3

1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid

Cat. No. B2778694
CAS RN: 1285240-06-3
M. Wt: 256.184
InChI Key: HNUFVLAMJXKAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid, also known as TFMI, is a chemical compound that has been studied extensively for its potential applications in scientific research. TFMI is a heterocyclic compound that contains both an imidazole ring and a carboxylic acid group, making it a versatile molecule with a range of potential uses.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid:

Pharmaceutical Development

1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid has shown potential in the development of new pharmaceutical compounds. Its unique structure allows it to act as a scaffold for the synthesis of various bioactive molecules. Researchers have explored its use in creating novel drugs with improved efficacy and reduced side effects .

Antimicrobial Agents

This compound has been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit enzyme activity makes it a promising candidate for developing new antimicrobial agents .

Catalysis in Organic Synthesis

1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid is used as a catalyst in various organic synthesis reactions. Its trifluoromethyl group enhances its catalytic activity, making it effective in facilitating reactions such as cross-coupling, oxidation, and reduction. This application is crucial for the efficient production of complex organic molecules .

Material Science

In material science, this compound is utilized to develop advanced materials with unique properties. Its incorporation into polymers and other materials can enhance thermal stability, mechanical strength, and chemical resistance. These materials have applications in electronics, aerospace, and other high-performance industries .

Agricultural Chemistry

The compound has been explored for its potential use in agricultural chemistry. It can be used to develop new agrochemicals, such as herbicides and pesticides, that are more effective and environmentally friendly. Its unique chemical properties allow for targeted action against pests and weeds while minimizing harm to crops .

Medicinal Chemistry

In medicinal chemistry, 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid serves as a building block for designing new therapeutic agents. Its ability to interact with various biological targets makes it valuable in the development of drugs for treating diseases such as cancer, inflammation, and neurological disorders .

Biochemical Research

In biochemical research, 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid is used as a probe to study enzyme mechanisms and protein interactions. Its unique structure allows it to bind selectively to specific biological molecules, providing insights into their function and aiding in the development of new biochemical assays.

These applications highlight the versatility and importance of 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid in various scientific fields. Its unique chemical properties make it a valuable tool for researchers across multiple disciplines.

If you have any specific questions or need further details on any of these applications, feel free to ask!

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Mechanism of Action

Target of Action

The primary target of 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid is nitric oxide synthase . Nitric oxide synthase is an enzyme that catalyzes the production of nitric oxide, a molecule involved in various physiological and pathological processes in the body.

Mode of Action

1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid acts as a potent inhibitor of nitric oxide synthase . By inhibiting this enzyme, the compound reduces the production of nitric oxide, thereby modulating the physiological and pathological processes that nitric oxide is involved in.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability.

Result of Action

The inhibition of nitric oxide synthase by 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid can lead to a reduction in the levels of nitric oxide in the body. This can have various effects at the molecular and cellular level, depending on the specific physiological or pathological process involved. For instance, it has been found to reduce manifestations of stress in an animal model, similar to the effects of fluoxetine .

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-4-9(7)16-5-8(10(17)18)15-6-16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUFVLAMJXKAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid

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